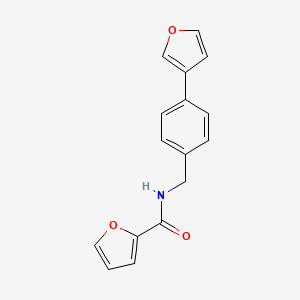

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This compound features a furan ring attached to a benzyl group, which is further connected to another furan ring via a carboxamide linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:

Formation of 4-(furan-3-yl)benzylamine: This intermediate can be synthesized by reacting 4-(furan-3-yl)benzaldehyde with an amine source under reductive amination conditions.

Coupling with Furan-2-carboxylic Acid: The 4-(furan-3-yl)benzylamine is then coupled with furan-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the furan rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research indicates that N-(4-(furan-3-yl)benzyl)furan-2-carboxamide exhibits significant antibacterial activity against various drug-resistant bacterial strains. A study evaluated its efficacy against clinically isolated strains such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that this compound possesses a strong inhibitory effect, particularly against NDM-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Acinetobacter baumannii | 125 | 18 |

| Klebsiella pneumoniae | 250 | 15 |

| Staphylococcus aureus | 100 | 20 |

These findings suggest that this compound could be developed as a potential therapeutic agent for treating infections caused by resistant strains.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

| Cell Line | % Cell Viability after Treatment with this compound |

|---|---|

| HepG2 | 35% |

| MCF-7 | 40% |

Study on Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against multidrug-resistant strains. The compound was tested using the agar well diffusion method, and the results confirmed its effectiveness compared to standard antibiotics.

Study on Anticancer Mechanisms

Another study investigated the anticancer mechanisms of this compound in HepG2 cells. The results indicated that treatment with this compound led to significant cell cycle arrest at the S-phase, inhibiting DNA synthesis and promoting apoptosis.

Mecanismo De Acción

The mechanism of action of N-(4-(furan-3-yl)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Antibacterial Activity: It may inhibit bacterial cell wall synthesis or disrupt bacterial membrane integrity.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways involved in cell death.

Comparación Con Compuestos Similares

Similar Compounds

N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a different substitution pattern on the furan ring.

N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of a furan-2-carboxamide group.

Uniqueness

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other furan derivatives .

Actividad Biológica

N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, alongside relevant synthesis methods and mechanisms of action.

Chemical Structure and Synthesis

This compound features a furan ring, which is known for its pharmacological potential. The compound can be synthesized through a multi-step process involving the formation of 4-(furan-3-yl)benzylamine followed by coupling with furan-2-carboxylic acid using coupling reagents like DCC and DMAP .

Synthesis Steps:

- Formation of 4-(furan-3-yl)benzylamine : React 4-(furan-3-yl)benzaldehyde with an amine under reductive amination conditions.

- Coupling Reaction : Combine the intermediate with furan-2-carboxylic acid using DCC and DMAP to form the carboxamide linkage.

Antibacterial Activity

This compound exhibits notable antibacterial properties. In vitro studies have shown that it can inhibit the growth of various drug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong activity against these pathogens, making it a candidate for further development as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| A. baumannii | 8 |

| K. pneumoniae | 16 |

| E. cloacae | 32 |

| S. aureus | 4 |

Antifungal Activity

The compound also demonstrates antifungal activity against various fungi, including species such as Candida albicans. The mechanism may involve disruption of fungal cell wall synthesis or membrane integrity .

Anticancer Activity

This compound has been studied for its anticancer properties. It induces apoptosis in cancer cells through mechanisms that involve the activation of specific cellular pathways related to cell death. Research indicates that it is effective against several cancer cell lines, including breast cancer (MCF-7), leukemia (CEM), and melanoma (MEL-8), with IC50 values in the micromolar range .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| CEM | 1.5 |

| MEL-8 | 2.41 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis .

- Anticancer Mechanism : It induces apoptosis by activating pathways associated with programmed cell death, potentially through the modulation of apoptosis-related proteins .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antibacterial Activity : A recent investigation demonstrated that this compound effectively reduced bacterial load in infected models, showing promise as a therapeutic agent against resistant strains .

- Anticancer Research : In vitro studies revealed that this compound significantly inhibited the proliferation of cancer cells and induced apoptosis in a dose-dependent manner .

Propiedades

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(15-2-1-8-20-15)17-10-12-3-5-13(6-4-12)14-7-9-19-11-14/h1-9,11H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOZJTRYJJSAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.